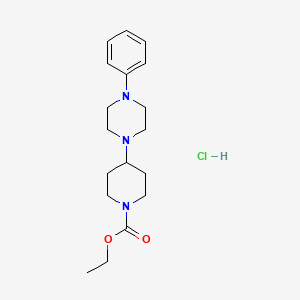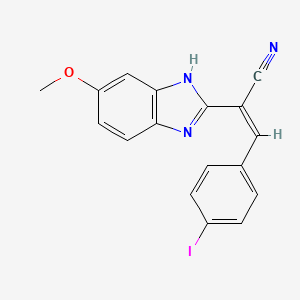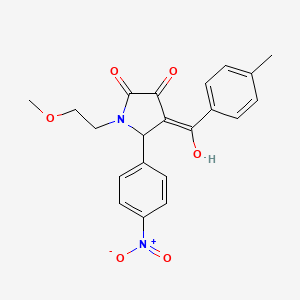![molecular formula C16H22N4OS B5357550 2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5357550.png)
2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide is a chemical compound that belongs to the class of triazolothiadiazole derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific targets in cells. For example, in cancer cells, this compound may inhibit the activity of certain enzymes that are involved in cell growth and division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit the activity of certain enzymes. In vivo studies have shown that this compound can reduce tumor growth in animal models, indicating its potential as an anti-cancer agent.
実験室実験の利点と制限
The advantages of using 2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide in lab experiments include its high yield of synthesis, good pharmacokinetic properties, and potential applications in various scientific research fields. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research of 2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide. These include:
1. Further studies on the mechanism of action of this compound, which may provide insights into its biological effects.
2. Studies on the efficacy of this compound in animal models of various diseases, including cancer, diabetes, and inflammation.
3. Studies on the toxicity and safety of this compound in animal models, which may provide important information for its potential use as a drug candidate.
4. Studies on the structure-activity relationship of this compound, which may lead to the development of more potent and selective analogs.
5. Studies on the formulation of this compound for its potential use in drug delivery systems.
合成法
The synthesis of 2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide involves the reaction of 5-isobutyl-4-methyl-1,2,4-triazole-3-thiol with 3-methylphenylacetic acid chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound as a white solid with a high yield.
科学的研究の応用
The compound 2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide has shown potential applications in various scientific research fields. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In biochemistry, this compound has been studied for its potential as an enzyme inhibitor, as it has been found to inhibit the activity of certain enzymes that are involved in various metabolic pathways. In pharmacology, this compound has been studied for its potential as a drug candidate, as it has been found to exhibit good pharmacokinetic properties.
特性
IUPAC Name |
2-[[4-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-11(2)8-14-18-19-16(20(14)4)22-10-15(21)17-13-7-5-6-12(3)9-13/h5-7,9,11H,8,10H2,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEQURUBQBWNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(4aS,8aR)-6-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5357474.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5357479.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5357485.png)

![2-(1H-benzimidazol-2-yl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5357494.png)

![3-(2,4-dimethylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5357516.png)

![3-[2-(2,6-difluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5357531.png)
![1'-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5357536.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one](/img/structure/B5357546.png)
![7-[(2-fluoroethyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5357552.png)
![2-(4-methyl-2-nitrophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5357560.png)
![3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5357567.png)